1-(BROMOMETHYL)-3-(TERT-BUTOXY)BENZENE
Overview
Description
1-(BROMOMETHYL)-3-(TERT-BUTOXY)BENZENE is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(BROMOMETHYL)-3-(TERT-BUTOXY)BENZENE typically involves the bromination of 3-(TERT-BUTOXY)TOLUENE. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow reactors can enhance the safety and scalability of the bromination process, allowing for the production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(BROMOMETHYL)-3-(TERT-BUTOXY)BENZENE undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Oxidation: The compound can be oxidized to form 3-(TERT-BUTOXY)BENZOIC ACID using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives such as 3-(TERT-BUTOXY)BENZYL AZIDE or 3-(TERT-BUTOXY)BENZYL THIOCYANATE.
Oxidation: 3-(TERT-BUTOXY)BENZOIC ACID.
Reduction: 3-(TERT-BUTOXY)TOLUENE.
Scientific Research Applications
1-(BROMOMETHYL)-3-(TERT-BUTOXY)BENZENE has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: Employed in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: Utilized in the development of bioactive compounds and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(BROMOMETHYL)-3-(TERT-BUTOXY)BENZENE in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate the substitution, oxidation, or reduction processes by interacting with nucleophiles, electrophiles, or reducing agents. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-BROMO-4-TERT-BUTYLBENZENE: Similar in structure but lacks the bromomethyl group, leading to different reactivity patterns.
4-TERT-BUTYLBENZYL BROMIDE: Similar in structure but with the bromomethyl group at the para position, affecting its reactivity and applications.
Uniqueness: 1-(BROMOMETHYL)-3-(TERT-BUTOXY)BENZENE is unique due to the presence of both the bromomethyl and tert-butoxy groups, which impart distinct reactivity and steric effects. This combination allows for selective functionalization and the formation of diverse products in organic synthesis.
Properties
IUPAC Name |
1-(bromomethyl)-3-[(2-methylpropan-2-yl)oxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJVMLYENVUUGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327184-93-0 | |
Record name | 1-(bromomethyl)-3-(tert-butoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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